propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0717901
InChI: InChI=1S/C22H22N4O3/c1-3-12-29-22(27)18-19-21(25-17-7-5-4-6-16(17)24-19)26(20(18)23)13-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13,23H2,1-2H3
SMILES: CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)OC)N
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol

propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

CAS No.:

Cat. No.: VC0717901

Molecular Formula: C22H22N4O3

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate -

Specification

Molecular Formula C22H22N4O3
Molecular Weight 390.4 g/mol
IUPAC Name propyl 2-amino-1-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Standard InChI InChI=1S/C22H22N4O3/c1-3-12-29-22(27)18-19-21(25-17-7-5-4-6-16(17)24-19)26(20(18)23)13-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13,23H2,1-2H3
Standard InChI Key KEJWFFQOKDJENX-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)OC)N
Canonical SMILES CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)OC)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator